molecular formula C17H21NO B12627190 5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one CAS No. 918648-44-9

5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one

Cat. No.: B12627190
CAS No.: 918648-44-9
M. Wt: 255.35 g/mol
InChI Key: JWHWHCFZKVKVTL-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that are chemically similar to amphetamines. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one typically involves the reaction of naphthalene-2-carboxaldehyde with a suitable amine, followed by a series of chemical transformations. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve steps such as condensation, reduction, and purification to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to ensure high yield and purity of the final product. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield naphthalene-2-carboxylic acid, while reduction may produce naphthalen-2-ylmethanol.

Scientific Research Applications

5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one has been studied for various scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.

    Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter systems.

    Medicine: Explored for potential therapeutic applications, although its psychoactive properties limit its use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one involves its interaction with the central nervous system. The compound is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The molecular targets include neurotransmitter transporters and receptors, which mediate the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Methcathinone: Another synthetic cathinone with similar stimulant properties.

    Mephedrone: Known for its psychoactive effects and used recreationally.

    MDPV (Methylenedioxypyrovalerone): A potent stimulant with a high potential for abuse.

Uniqueness

5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its naphthalene ring differentiates it from other cathinones, potentially leading to different interactions with biological targets and varying effects on the central nervous system.

Properties

CAS No.

918648-44-9

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

5-(dimethylamino)-1-naphthalen-2-ylpentan-1-one

InChI

InChI=1S/C17H21NO/c1-18(2)12-6-5-9-17(19)16-11-10-14-7-3-4-8-15(14)13-16/h3-4,7-8,10-11,13H,5-6,9,12H2,1-2H3

InChI Key

JWHWHCFZKVKVTL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCC(=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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